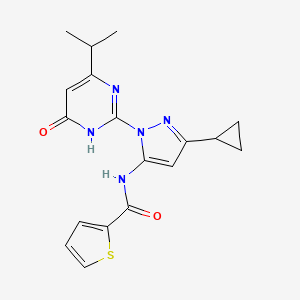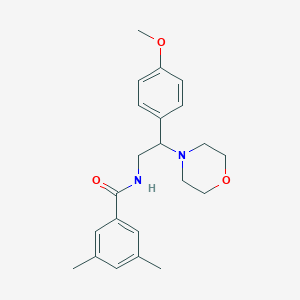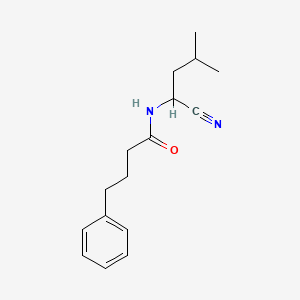![molecular formula C11H15NO6 B2576388 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid CAS No. 1909319-49-8](/img/structure/B2576388.png)
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides to form oxazolines, followed by oxidation to yield the oxazole ring. Common reagents used in these reactions include Deoxo-Fluor® and manganese dioxide . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions involving the tert-butoxy group.
Hydrolysis: Hydrolysis of the ester group under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Nucleophiles: Amines and alcohols for substitution reactions.
Hydrolyzing Agents: Acids or bases for ester hydrolysis.
Major Products
The major products formed from these reactions include the corresponding oxazole derivatives and substituted oxazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and natural product analogs.
Biology: Investigated for its potential as a DNA recognition element due to its unique electronic properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets through nucleophilic substitution and oxidative reactions. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its role in DNA recognition and other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Oxazole (Oo): Similar structure but lacks the tert-butoxy and oxoethoxy substituents.
N-Oxazole (No): Another oxazole isomer with different electronic properties.
Hydroxyisoxazole (Hi): Contains a hydroxyl group, making it a mimic of hydroxypyrrole.
Uniqueness
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct electronic properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-11(2,3)18-8(13)5-16-4-7-9(10(14)15)12-6-17-7/h6H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXSVONYWBLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=C(N=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2576314.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2576316.png)

![3-(3,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2576318.png)
![N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2576319.png)
![1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2576320.png)
![N-[1-(prop-2-enoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide](/img/structure/B2576321.png)
![1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2576323.png)
![1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576324.png)
![1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one](/img/structure/B2576325.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B2576328.png)
